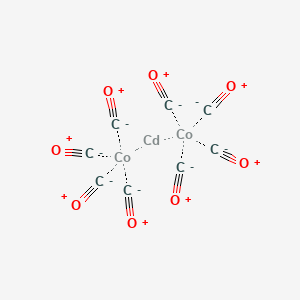
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) is a coordination compound with the molecular formula C₈CdCo₂O₈ and a molecular weight of 454.358 . This compound is part of a class of metal carbonyls, which are complexes of transition metals with carbon monoxide ligands. The presence of both cobalt and cadmium in this compound makes it unique and of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) typically involves the reaction of cobalt and cadmium salts with carbon monoxide under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of the desired coordination complex under high pressure and temperature . Another approach is the controlled evaporation method, where the reactants are slowly evaporated to form the complex .
Analyse Chemischer Reaktionen
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxidizing agents to form higher oxidation state products. Reduction reactions involve the gain of electrons, leading to the formation of lower oxidation state products. Substitution reactions occur when one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coordination complexes and as a catalyst in various reactions. In biology, it is studied for its potential use in imaging and as a therapeutic agent. In medicine, the compound is being investigated for its potential use in drug delivery systems and as a diagnostic tool. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) involves its interaction with molecular targets and pathways in the body. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) can be compared with other similar compounds, such as zinc(II), cadmium(II), and cobalt(II) coordination complexes. These compounds share similar structural features and chemical properties but differ in their specific metal centers and ligands. The presence of both cobalt and cadmium in Cobalt, (cadmium)octacarbonyldi-, (2Co-Cd) makes it unique and gives it distinct properties compared to other coordination complexes .
Eigenschaften
CAS-Nummer |
16986-00-8 |
|---|---|
Molekularformel |
C8CdCo2O8 |
Molekulargewicht |
454.36 g/mol |
IUPAC-Name |
cadmium;carbon monoxide;cobalt |
InChI |
InChI=1S/8CO.Cd.2Co/c8*1-2;;; |
InChI-Schlüssel |
HNWAKAARHWJZLL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















